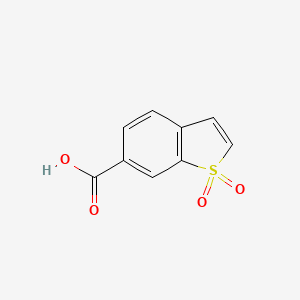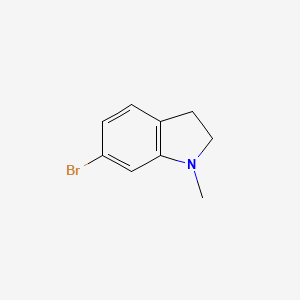
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone is a chemical compound with a unique structure characterized by a decahydronaphthalene core substituted with a dimethyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone typically involves several steps:
Synthetic Routes: The compound can be synthesized through the hydrogenation of naphthalene derivatives followed by functional group modifications. For instance, starting with 2-naphthol, hydrogenation can yield decahydro-2-naphthol, which can then be alkylated to introduce the dimethyl groups. Subsequent oxidation can convert the hydroxyl group to a ketone, resulting in the desired ethanone derivative.
Reaction Conditions: The hydrogenation step requires a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The alkylation step can be performed using alkyl halides in the presence of a strong base like sodium hydride (NaH). Oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: Industrial production may involve continuous flow reactors for hydrogenation and automated systems for subsequent steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanone moiety, using nucleophiles like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(8-Hydroxy-4a,8-dimethyldecahydro-2-naphthalenyl)acrylic acid and other decahydronaphthalene derivatives share structural similarities.
Uniqueness: The presence of the ethanone moiety and the specific substitution pattern make this compound unique, offering distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
5435-87-0 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
1-(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H24O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h11-13H,4-9H2,1-3H3 |
Clé InChI |
ZNXHLOXMNLVYJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC2CCCC(C2C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)


![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)
![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)




![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)


